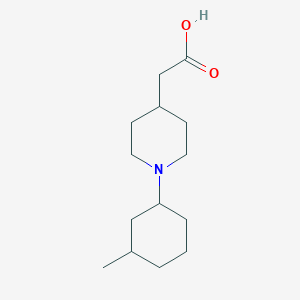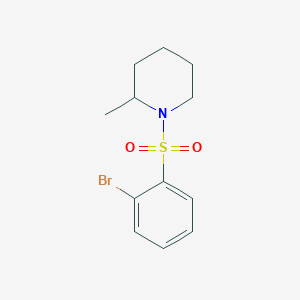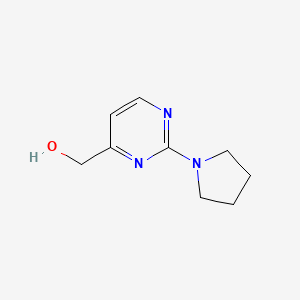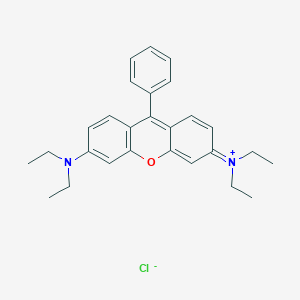
3,6-Bis(diethylamino)-9-phenylxanthylium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is widely used in various industries, including textiles, glass, and fireworks, as well as in scientific research as a fluorescent label . The compound is known for its vibrant color and fluorescence properties, making it a popular choice for various applications.
Vorbereitungsmethoden
The synthesis of 3,6-Bis(diethylamino)-9-phenylxanthylium chloride typically involves the reaction of phthalic anhydride with diethylamine and phenol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the xanthylium chloride structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
3,6-Bis(diethylamino)-9-phenylxanthylium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different xanthylium derivatives, while reduction may result in the formation of simpler aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(diethylamino)-9-phenylxanthylium chloride has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe to study molecular interactions and reaction mechanisms . In biology, it serves as a fluorescent marker for imaging and tracking cellular processes . In medicine, it is used in diagnostic assays and as a potential therapeutic agent due to its ability to bind to specific molecular targets . Additionally, it is employed in environmental science for the detection and analysis of pollutants .
Wirkmechanismus
The mechanism of action of 3,6-Bis(diethylamino)-9-phenylxanthylium chloride involves its ability to interact with various molecular targets through fluorescence. The compound can bind to specific proteins, nucleic acids, and other biomolecules, allowing researchers to visualize and study these interactions . The fluorescence properties of the compound are due to its xanthylium core, which can absorb and emit light at specific wavelengths .
Vergleich Mit ähnlichen Verbindungen
3,6-Bis(diethylamino)-9-phenylxanthylium chloride is unique compared to other similar compounds due to its specific fluorescence properties and molecular structure. Similar compounds include other xanthylium derivatives, such as 3,6-bis(diethylamino)-9-[2-(methoxycarbonyl)phenyl]xanthylium chloride and 3,6-bis[(alkylamino)ureido]acridines . These compounds share some structural similarities but differ in their specific functional groups and fluorescence characteristics, making this compound particularly useful for certain applications.
Eigenschaften
Molekularformel |
C27H31ClN2O |
|---|---|
Molekulargewicht |
435.0 g/mol |
IUPAC-Name |
[6-(diethylamino)-9-phenylxanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C27H31N2O.ClH/c1-5-28(6-2)21-14-16-23-25(18-21)30-26-19-22(29(7-3)8-4)15-17-24(26)27(23)20-12-10-9-11-13-20;/h9-19H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VGFWFUHLZQZJQZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



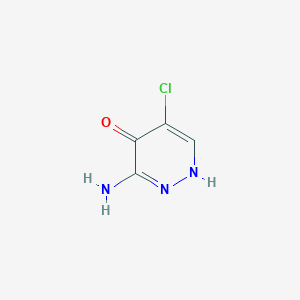
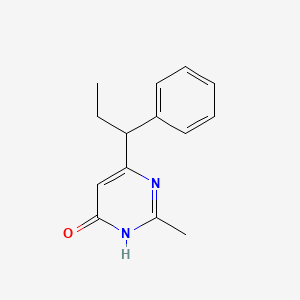

![12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B13344763.png)
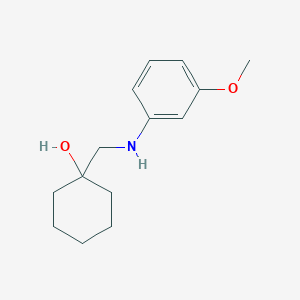
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
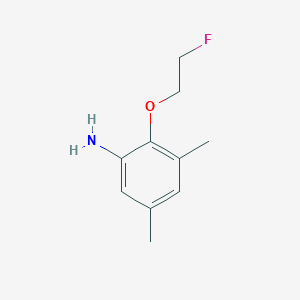
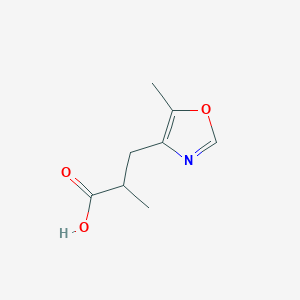
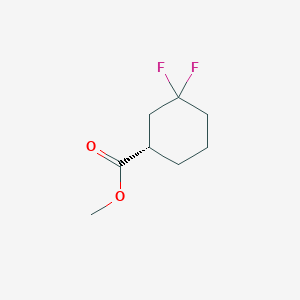
![Tert-butyl 2'-chloro-4'-oxo-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B13344786.png)
